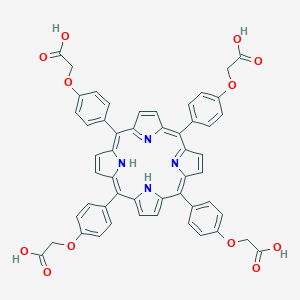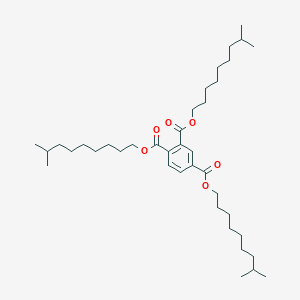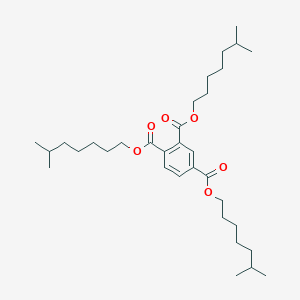
N-Acetyl-L-tyrosine ethyl ester monohydrate
Descripción general
Descripción
N-Acetyl-L-tyrosine ethyl ester monohydrate is a derivative of the amino acid L-tyrosine. It is characterized by the presence of an acetyl group attached to the amino group and an ethyl ester group attached to the carboxyl group of L-tyrosine. This compound is often used in biochemical research and has applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tyrosine ethyl ester monohydrate typically involves the acetylation of L-tyrosine followed by esterification. The process begins with the reaction of L-tyrosine with acetic anhydride to form N-acetyl-L-tyrosine. This intermediate is then reacted with ethanol in the presence of a catalyst, such as sulfuric acid, to form N-Acetyl-L-tyrosine ethyl ester. The final step involves crystallization or distillation to obtain the monohydrate form .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-tyrosine ethyl ester monohydrate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form N-Acetyl-L-tyrosine.
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Hydrolysis: N-Acetyl-L-tyrosine and ethanol.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various N-acyl derivatives of L-tyrosine.
Aplicaciones Científicas De Investigación
N-Acetyl-L-tyrosine ethyl ester monohydrate is widely used in scientific research due to its versatility:
Chemistry: Used as a substrate in transesterification reactions and as a model compound in studies of ester hydrolysis.
Biology: Employed in studies of enzyme kinetics, particularly with proteases and esterases.
Medicine: Investigated for its potential neuroprotective effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-tyrosine ethyl ester monohydrate involves its interaction with enzymes such as proteases and esterases. The compound serves as a substrate, undergoing hydrolysis to release L-tyrosine, which can then participate in various biochemical pathways. The acetyl and ethyl ester groups provide protection to the amino and carboxyl groups, respectively, allowing for selective reactions and studies.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-tyrosine: Lacks the ethyl ester group, making it less lipophilic.
L-Tyrosine ethyl ester: Lacks the acetyl group, affecting its reactivity and stability.
N-Benzoyl-L-tyrosine ethyl ester: Contains a benzoyl group instead of an acetyl group, altering its chemical properties.
Uniqueness
N-Acetyl-L-tyrosine ethyl ester monohydrate is unique due to its dual protection of the amino and carboxyl groups, which enhances its stability and allows for selective reactions. This makes it particularly useful in biochemical studies and industrial applications where controlled hydrolysis and selective reactivity are desired .
Propiedades
IUPAC Name |
ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.H2O/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10;/h4-7,12,16H,3,8H2,1-2H3,(H,14,15);1H2/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAVLHZJMWEYTA-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of N-Acetyl-L-tyrosine ethyl ester monohydrate?
A1: this compound is an organic compound with the molecular formula C13H17NO4·H2O [, ]. Its crystal structure has been determined and refined through X-ray diffraction studies [, ]. These studies revealed its orthorhombic crystal system and space group P212121 [3, 6].
Q2: How is this compound used in enzyme studies?
A2: this compound serves as a substrate for assessing the activity of various enzymes, particularly proteases. Research using Monopterus albus protease demonstrated that this enzyme did not show activity against this compound, suggesting it does not possess chymotrypsin-like activity []. Similarly, it is used in characterizing the activity of carboxypeptidase Y, where researchers observed burst kinetics during its hydrolysis, indicating the formation of an acyl-enzyme intermediate [].
Q3: What insights have been gained from charge density studies on this compound?
A3: High-resolution X-ray diffraction data collected using a CCD area detector allowed for a detailed analysis of the electron density distribution in this compound crystals []. This study confirmed the effectiveness of area detectors in performing complex charge density studies, enabling a deeper understanding of the compound's electronic structure and properties [].
Q4: Have any studies investigated the impact of this compound on bacterial growth?
A4: Research on the Vibrio harveyi YgjD protein, a glycopeptidase homologue, revealed its protease activity by using this compound (ATEE) as a substrate []. Interestingly, the addition of purified YgjD to V. harveyi cultures enhanced bacterial growth, suggesting a potential link between YgjD protease activity and bacterial survival [].
Q5: Are there any known applications of this compound beyond its use as an enzyme substrate?
A5: While primarily known as an enzyme substrate, the structural information obtained from studies on this compound contributes to a broader understanding of protected L-tyrosine derivatives []. This knowledge can be applied in various research fields, including peptide synthesis and the development of new materials with tailored properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(2S,3aS,6aS)-2-(methoxymethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole](/img/structure/B167218.png)
